- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseHuaxi Yaoxue Zazhi, 2005, 20(3), 207-210,
Cas no 97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose)

97614-42-1 structure
Nome do Produto:1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
N.o CAS:97614-42-1
MF:C29H24N2O10S
MW:592.573266983032
CID:61905
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-α-D-ribofuranose
- 2-(1’-IMIDAZOYLSULFONYL)-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE
- 1,2,5-Tri-O-benzoyl-2-(1’-imidazoylsulfonyl)-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
-
- Inchi: 1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2/t23-,24-,25-,29-/m1/s1
- Chave InChI: DHQMZEQWPVIFFR-DOUCHOMGSA-N
- SMILES: O([C@H]1[C@@H](OC(C2C=CC=CC=2)=O)O[C@H](COC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O)S(N1C=NC=C1)(=O)=O
Propriedades Computadas
- Massa Exacta: 592.11500
Propriedades Experimentais
- PSA: 157.70000
- LogP: 4.10650
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Informações de segurança
- Condição de armazenamento:(BD60833)
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | T767665-25g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 25g |
$ 220.00 | 2022-06-02 | ||
Chemenu | CM161842-100g |
(2R,3R,4R,5R)-3-(((1H-imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 97% | 100g |
$504 | 2021-06-15 | |
TRC | T767665-1g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 1g |
$ 50.00 | 2022-06-02 | ||
TRC | T767665-5000mg |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 5g |
$167.00 | 2023-05-17 | ||
A2B Chem LLC | AI65487-100g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 98% | 100g |
$627.00 | 2024-07-18 | |
A2B Chem LLC | AI65487-10g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 10g |
$494.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-1g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 1g |
¥1080.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-100g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 100g |
¥10200.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-25g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 25g |
¥4125.00 | 2024-04-23 | ||
Ambeed | A675253-25g |
(2R,3R,4R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 98% | 25g |
$265.0 | 2025-02-27 |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -40 °C; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -20 °C; 2.5 h, 0 °C
1.2 0 °C; 15 h, 0 °C
1.2 0 °C; 15 h, 0 °C
Referência
- Synthesis of clofarabineZhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510,
Método de produção 3
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Referência
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
Método de produção 4
Condições de reacção
Referência
- 1-Halo-2-deoxy-2-fluoroarabinofuranoside derivatives from 1,3,5-tri-O-acylribofuranose, European Patent Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; cooled; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
Referência
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → -10 °C; -10 °C; 50 min, -10 °C
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
Referência
- Method for preparing clofarabine, China, , ,
Método de produção 7
Condições de reacção
Referência
- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU)Journal of Organic Chemistry, 1985, 50(19), 3644-7,
Método de produção 8
Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; rt → -10 °C; -15 - -10 °C; 2 h, -15 - -10 °C
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
Referência
- Method for preparing clofarabine with high yield, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Referência
- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -20 °C; 2 h, -5 - 0 °C
1.2 overnight
1.2 overnight
Referência
- Improved synthesis of clofarabineZhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125,
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Raw materials
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Preparation Products
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Literatura Relacionada
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
2. Book reviews
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose) Produtos relacionados
- 1354704-97-4(1-Cyclopropylmethyl-4-iodo-3-nitro-1H-pyrazole)
- 2172569-26-3(4-(aminomethyl)-5-(4-ethylphenyl)-2H-1,3-dioxol-2-one)
- 173739-73-6(2-(4-methyl-1,3-thiazol-2-yl)acetamide)
- 1379333-71-7(2-Chloro-6-ethoxyaniline)
- 2411274-47-8(2-chloro-N-1-(4-fluorophenyl)prop-2-yn-1-ylacetamide)
- 2137100-64-0(2-Propenamide, N-[(trans-3-bromocyclobutyl)methyl]-3-phenyl-, (2E)-)
- 887891-49-8(3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide)
- 1020455-31-5(1-(4-fluorophenyl)-4-methoxy-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide)
- 2249402-17-1(N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide)
- 899757-78-9(N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3,4-dimethoxybenzamide)
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
